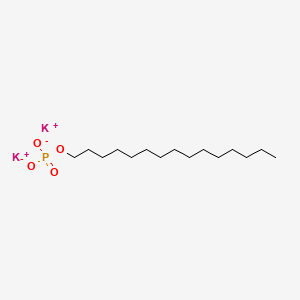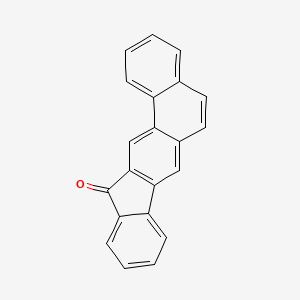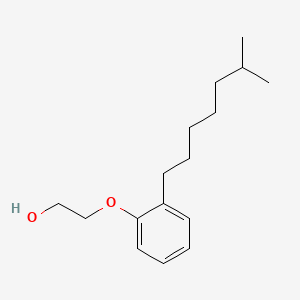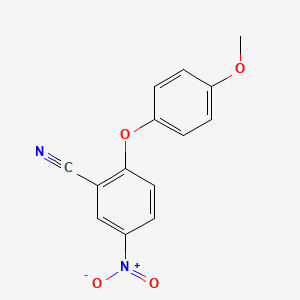
Dipotassium pentadecyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium pentadecyl phosphate is an organophosphate compound with the chemical formula C15H33O4PK2. It is a derivative of phosphoric acid where two potassium ions replace two hydrogen atoms, and a pentadecyl group is attached to the phosphate group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
Dipotassium pentadecyl phosphate can be synthesized through the reaction of pentadecyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
-
Reaction of Pentadecyl Alcohol with Phosphoric Acid
Reactants: Pentadecyl alcohol (C15H31OH) and phosphoric acid (H3PO4)
Conditions: The reaction is carried out at a temperature of around 60-70°C.
Product: Pentadecyl phosphate (C15H33O4P)
-
Neutralization with Potassium Hydroxide
Reactants: Pentadecyl phosphate and potassium hydroxide (KOH)
Conditions: The reaction is conducted at room temperature.
Product: this compound (C15H33O4PK2)
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process includes the use of reactors for the initial esterification reaction and neutralization tanks for the subsequent neutralization step. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
Dipotassium pentadecyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of pentadecyl alcohol and potassium phosphate.
Oxidation: Under oxidative conditions, the pentadecyl group can be oxidized to form corresponding carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Pentadecyl alcohol and potassium phosphate
Oxidation: Pentadecanoic acid and potassium phosphate
Substitution: Various substituted phosphates depending on the nucleophile used
科学研究应用
Dipotassium pentadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media as a source of phosphate and potassium ions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
作用机制
The mechanism of action of dipotassium pentadecyl phosphate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing the uptake of various molecules.
Molecular Targets and Pathways
Cell Membranes: The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Enzymatic Pathways: It may influence enzymatic reactions by altering the local environment and substrate availability.
相似化合物的比较
Dipotassium pentadecyl phosphate can be compared with other similar compounds such as:
Dipotassium phosphate (K2HPO4): Unlike this compound, dipotassium phosphate lacks the long alkyl chain, making it less effective as a surfactant.
Monopotassium phosphate (KH2PO4): This compound has only one potassium ion and is primarily used as a fertilizer and buffering agent.
Tripotassium phosphate (K3PO4): Contains three potassium ions and is used in various industrial applications as a strong base.
Uniqueness
The uniqueness of this compound lies in its combination of surfactant properties and the presence of both potassium and phosphate ions, making it versatile for various applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
99948-84-2 |
|---|---|
分子式 |
C15H31K2O4P |
分子量 |
384.57 g/mol |
IUPAC 名称 |
dipotassium;pentadecyl phosphate |
InChI |
InChI=1S/C15H33O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-20(16,17)18;;/h2-15H2,1H3,(H2,16,17,18);;/q;2*+1/p-2 |
InChI 键 |
MQYUJGGCLVBWLF-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-6-[1-(4-Cyano-3-methylphenyl)-5-cyclopentyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methoxynicotinic acid](/img/structure/B12641356.png)




![1-[2-(2-chloro-5-nitrophenoxy)ethyl]-1H-pyrazole](/img/structure/B12641391.png)
![(6-bromo-1H-indol-3-yl)[4-(tert-butoxycarbonyl)piperazin-1-yl]acetic acid](/img/structure/B12641394.png)
![5,7-Diethyl-2',2',6',6'-tetramethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]-6-one](/img/structure/B12641397.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)



